molecular formula C10H12ClNO2 B8662600 6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER

Cat. No.: B8662600
M. Wt: 213.66 g/mol
InChI Key: MXLNPZNEHNXUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be synthesized through several methods. One common approach involves the reaction of 6-chloro-3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-7(2)4-5-9(11)12-8/h4-5H,3,6H2,1-2H3

InChI Key

MXLNPZNEHNXUTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the same procedure described for the preparation of ethyl (6-chloro-2-pyridinyl)acetate (Example 469) and starting from 6-chloro-2,3-dimethylpyridine (0.35 g, 2.5 mmol), LDA (5.17 mmol), and diethyl carbonate (0.75 mL, 6.2 mmol) in THF (10 mL), the title compound was obtained (0.15 g, 29%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H), 7.15 (d, 1H), 4.18 (q, 2H), 3.84 (s, 2H), 2.29 (s, 3H), 1.27 (t, 3H); LC-MS: RT=2.30 min, (M+H)+ 214.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5.17 mmol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the same procedure described for the preparation of ethyl(6-chloro-2-pyridinyl)acetate (Example 469) and starting from 6-chloro-2,3dimethylpyridine (0.35 g, 2.5 mmol), LDA (5.17 mmol), and diethyl carbonate (0.75 mL, 6.2 mmol) in THF (10 mL), the title compound was obtained (0.15 g, 29%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H), 7.15 (d, 1H), 4.18 (q, 2H), 3.84 (s, 2H), 2.29 (s, 3H), 1.27 (t, 3H); LC-MS: RT=2.30 min, (M+H)+ 214.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5.17 mmol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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